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molecular formula C7H13BrO2 B042374 Methyl 2-bromo-4-methylpentanoate CAS No. 61837-46-5

Methyl 2-bromo-4-methylpentanoate

Cat. No. B042374
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04534897

Procedure details

A mixture of methyl 2-bromo-4-methylpentanoate (V, Example 3, 14.6 g.) and ethylenediamine (VI, 12.5 g.) in ethanol (250 ml.) is stirred at 20°-25° for 20 hours. The ethanol is removed under reduced pressure and the residual oil is partitioned between chloroform and aqueous sodium bicarbonate. The chloroform layer is separated and the chloroform is removed under reduced pressure to give an oil which is refluxed in DMF (20 ml.) for one hour. After removal of the DMF the residue is column chromatographed on silica gel eluting with chloroform-methanol (99/5). Appropriate fractions are pooled and concentrated to give a residue which is dissolved in ethyl acetate (150 ml.) and decolorized with charcoal. Crystallization from ethyl acetate-SSB gives an oily solid which upon crystallization from ethyl acetate-SSB gives the title compound, m.p. 75°-77°.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:10])[CH:4](Br)[CH2:5][CH:6]([CH3:8])[CH3:7].[CH2:11]([NH2:14])[CH2:12][NH2:13].C>C(O)C.CN(C=O)C.C(OCC)(=O)C>[CH3:8][CH:6]([CH3:7])[CH2:5][CH:4]1[NH:14][CH2:11][CH2:12][NH:13][C:3]1=[O:10]

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
COC(C(CC(C)C)Br)=O
Name
Quantity
12.5 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 20°-25° for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual oil is partitioned between chloroform and aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The chloroform layer is separated
CUSTOM
Type
CUSTOM
Details
the chloroform is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
After removal of the DMF the residue
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with chloroform-methanol (99/5)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate-SSB
CUSTOM
Type
CUSTOM
Details
gives an oily solid which
CUSTOM
Type
CUSTOM
Details
upon crystallization from ethyl acetate-SSB

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC(CC1C(NCCN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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